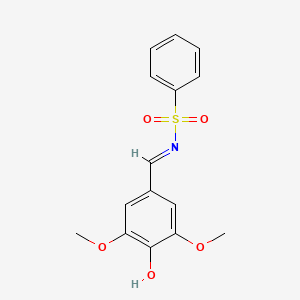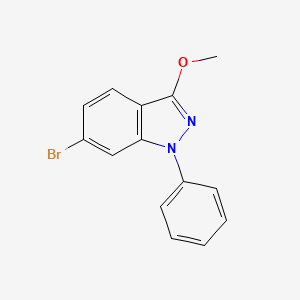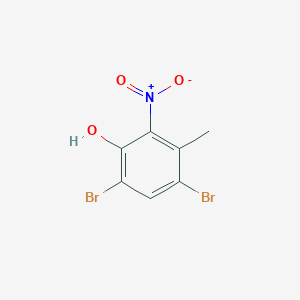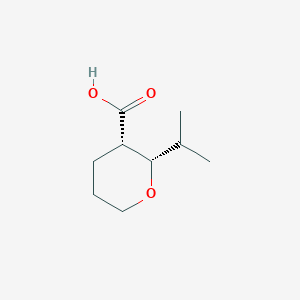![molecular formula C23H23NO4 B2655037 rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo CAS No. 2375248-95-4](/img/structure/B2655037.png)
rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo is a complex organic molecule that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octane core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through functional group transformations, such as oxidation or hydrolysis.
Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azabicyclo core or the carboxylic acid group to yield reduced forms of the compound.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new compounds.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptides and other biologically active molecules. The Fmoc group serves as a protecting group for amino acids, allowing for selective deprotection and further functionalization.
Industry
Industrially, the compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism by which rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed, allowing for further functionalization of the peptide.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected azabicyclo[3.2.1]octane-3-carboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
N-Cbz-protected azabicyclo[3.2.1]octane-3-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo lies in its Fmoc protecting group, which offers advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(1R,3R,5R)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)15-9-14-10-16(11-15)24(12-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14-,15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAKBWXUZCZTRX-BZUAXINKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H](C[C@@H]1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)
![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)
![5-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2654962.png)
![N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2654963.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2654964.png)


![5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654970.png)

![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)

